2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide
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Overview
Description
2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide typically involves the reaction of 2-methoxypyrimidine-5-carboxylic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, or anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(phenylamino)methyl]phenol
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 2-methoxyphenyl isocyanate
Uniqueness
2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both methoxy and pyrimidine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O3 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-15-13(18)11-8-16-14(20-2)17-9-11/h3-6,8-9H,7H2,1-2H3,(H,15,18) |
InChI Key |
VRFMSVMERBYKBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2)OC |
Origin of Product |
United States |
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